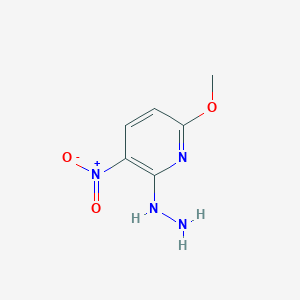

2-Hydrazinyl-6-methoxy-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of organic compounds. google.comresearchgate.net Its unique electronic properties and reactivity make it an invaluable scaffold in both organic synthesis and materials science. In the realm of pharmaceuticals, the pyridine nucleus is a privileged structure, found in numerous approved drugs and natural products such as certain vitamins and alkaloids. nih.govresearchgate.net The presence of the nitrogen atom imparts basicity and the ability to engage in hydrogen bonding, which can significantly influence the pharmacological profile of a molecule. bldpharm.com

Beyond medicine, pyridine derivatives are integral to the development of functional materials. They are utilized in the creation of polymers, dyes, and even nanoparticles, where they can act as ligands in the synthesis of metal nanoparticles. nih.gov The versatility of the pyridine scaffold allows for the generation of extensive compound libraries with a wide variety of functional groups, making it a cornerstone of modern chemical research. google.com

Overview of Substituted Pyridines with Electron-Withdrawing and Electron-Donating Groups

The chemical behavior of the pyridine ring is profoundly influenced by the nature and position of its substituents. The nitrogen atom in the ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. bldpharm.com This effect can be further modulated by the introduction of other functional groups.

Electron-withdrawing groups (EWGs), such as the nitro group (-NO2), further decrease the electron density of the pyridine ring. This deactivation makes electrophilic substitution even more difficult and directs incoming electrophiles primarily to the meta-position relative to the nitrogen. Conversely, the presence of EWGs activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. google.com

Electron-donating groups (EDGs), such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increase the electron density of the ring. This enhances the ring's reactivity towards electrophilic substitution and can influence the regioselectivity of these reactions. The interplay between the inherent electronic nature of the pyridine ring and the electronic effects of its substituents allows for fine-tuning of the molecule's reactivity and properties. nih.govsigmaaldrich.com

Importance of Hydrazinyl Functionality in Heterocyclic Synthesis

The hydrazinyl group (-NHNH2) is a potent nucleophile and a valuable functional group in heterocyclic synthesis. Its ability to react with a wide range of electrophiles, particularly carbonyl compounds, makes it a key building block for the construction of various nitrogen-containing heterocycles. evitachem.com For instance, the reaction of hydrazines with dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of pyrazoles and other related five-membered rings. evitachem.com

The reactivity of the hydrazinyl group can be modulated by the nature of the molecule to which it is attached. When bonded to an electron-deficient aromatic system, such as a nitropyridine, the nucleophilicity of the hydrazine (B178648) can be influenced, yet it remains a highly useful handle for further chemical transformations. sigmaaldrich.com These transformations can include the formation of hydrazones, which are themselves versatile intermediates for the synthesis of more complex molecular architectures.

Contextualization of 2-Hydrazinyl-6-methoxy-3-nitropyridine within Pyridine Derivative Research

This compound is a multifunctional pyridine derivative that embodies the principles outlined in the preceding sections. It features a pyridine core substituted with a methoxy group (an EDG), a nitro group (a strong EWG), and a hydrazinyl group (a reactive nucleophile). This specific arrangement of functional groups makes it a compound of significant interest in synthetic and medicinal chemistry research.

The presence of the nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, which is the likely final step in its own synthesis. The hydrazinyl group provides a reactive site for the construction of larger, more complex heterocyclic systems. The methoxy group, in turn, modulates the electronic properties of the ring and can influence the reactivity of the other functional groups. This compound serves as a valuable intermediate for the synthesis of a variety of target molecules with potential biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O3 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(6-methoxy-3-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8N4O3/c1-13-5-3-2-4(10(11)12)6(8-5)9-7/h2-3H,7H2,1H3,(H,8,9) |

InChI Key |

JUHCAGRKCBPWEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 6 Methoxy 3 Nitropyridine

Strategies for Pyridine (B92270) Ring Functionalization and Precursor Synthesis

The creation of the necessary precursor for 2-Hydrazinyl-6-methoxy-3-nitropyridine hinges on the effective functionalization of a pyridine core. This involves the controlled installation of halogen, nitro, and methoxy (B1213986) groups in the correct positions, a process that often requires a sequence of reactions to achieve the desired substitution pattern.

Preparation of Halogenated Nitropyridine Intermediates (e.g., 2-Chloro-6-methoxy-3-nitropyridine)

The most common and critical intermediate in the synthesis of this compound is 2-Chloro-6-methoxy-3-nitropyridine (B41990). guidechem.comchemicalbook.com Its preparation is a foundational step that provides a reactive site for the subsequent introduction of the hydrazinyl group. The chlorine atom at the 2-position is rendered susceptible to nucleophilic attack due to the electron-deficient nature of the nitropyridine ring. guidechem.com

The synthesis of this chloro-intermediate often begins with a more basic pyridine derivative. One established route involves the nitration of 2,6-dichloropyridine (B45657). google.com This reaction is typically carried out using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. google.com The resulting 2,6-dichloro-3-nitropyridine (B41883) can then undergo a selective nucleophilic substitution reaction. By reacting it with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), one of the chlorine atoms is replaced by a methoxy group to yield the desired 2-Chloro-6-methoxy-3-nitropyridine. google.comchemicalbook.com

An alternative pathway involves the nitration of 2-chloro-6-methoxypyridine. google.com However, this method can be challenging due to the difficulty in removing certain impurities, often necessitating multiple recrystallizations to achieve a pure product. google.com Purification of the crude 2-Chloro-6-methoxy-3-nitropyridine can also be achieved by treating it with an ammonia (B1221849) or amine solution to react with impurities, followed by separation. google.com

| Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | 75.38% | google.com |

| 2,6-Dichloro-3-nitropyridine | Sodium Methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine (B1334430) (related synthesis) | 86.5% | chemicalbook.com |

| Crude 2-Chloro-6-methoxy-3-nitropyridine | Aqueous Ammonia or Monomethylamine solution | Pure 2-Chloro-6-methoxy-3-nitropyridine | 90-93% | google.com |

Introduction of Nitro and Methoxy Groups on the Pyridine Ring

The introduction of the nitro (NO₂) and methoxy (OCH₃) groups onto the pyridine ring is a critical phase of the synthesis that dictates the final structure. The nitro group, being strongly electron-withdrawing, is essential for activating the pyridine ring for subsequent reactions. nih.gov

Direct nitration of the pyridine ring can be challenging but is a common method. researchgate.net A mixture of concentrated nitric acid and sulfuric acid is frequently used to nitrate (B79036) pyridine precursors like 2,6-dichloropyridine at elevated temperatures (e.g., 100–105°C). google.com Another approach for direct nitration involves reacting a pyridine compound with dinitrogen pentoxide (N₂O₅). ntnu.no The mechanism of this reaction is not a simple electrophilic aromatic substitution but involves the formation of an N-nitropyridinium ion, followed by a guidechem.comgoogle.com sigmatropic shift of the nitro group to the 3-position. researchgate.netntnu.no

The methoxy group is typically introduced via a nucleophilic substitution reaction, where a halogenated pyridine is treated with a methoxide salt. For instance, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine by reacting it with sodium methoxide in methanol at a controlled temperature of 25–30°C. chemicalbook.com This methoxylation step is crucial for establishing the final substitution pattern of the target molecule. google.comchemicalbook.com The synthesis of this compound itself can be initiated by the nitration of 2-methoxypyridine. evitachem.com

Hydrazinyl Group Introduction Techniques

With the activated precursor, 2-Chloro-6-methoxy-3-nitropyridine, in hand, the final key step is the introduction of the hydrazinyl (-NHNH₂) moiety. This transformation is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Substitution Reactions with Hydrazine (B178648) Hydrate (B1144303)

The introduction of the hydrazinyl group is most commonly accomplished through a nucleophilic aromatic substitution (SₙAr) reaction using hydrazine hydrate (H₂NNH₂·H₂O). evitachem.com The chlorine atom at the 2-position of the 2-Chloro-6-methoxy-3-nitropyridine intermediate is an excellent leaving group, and its departure is facilitated by the electron-withdrawing effect of the nitro group at the 3-position. guidechem.com

The reaction involves treating the chlorinated precursor with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. evitachem.comorgsyn.org The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This leads to the displacement of the chloride ion and the formation of the C-N bond, resulting in this compound. This method is effective for similar structures as well; for example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile can be converted to its corresponding 2-hydrazino derivative using this technique. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and ensure the selectivity of the reaction, careful optimization of the reaction conditions is necessary. evitachem.com Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent.

The reaction between the chloro-nitropyridine intermediate and hydrazine hydrate is typically conducted under controlled temperature conditions, ranging from ambient to slightly elevated temperatures, to facilitate the substitution without promoting side reactions. evitachem.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time. google.comchemicalbook.com For related syntheses, maintaining specific temperature ranges, such as 35-40°C or 25-30°C, has been shown to be important for achieving high yields and purity. google.comchemicalbook.com The choice of solvent, typically an alcohol like ethanol or methanol, provides a suitable medium for the reactants. evitachem.com After the reaction is complete, purification methods such as recrystallization or column chromatography are employed to isolate the high-purity final product. evitachem.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | Ambient to slightly elevated | Facilitate reaction while minimizing side products | evitachem.com |

| Solvent | Ethanol or Methanol | Provide a suitable reaction medium | evitachem.com |

| Reaction Time | Monitored (e.g., by TLC) | Ensure reaction completion and prevent degradation | google.comchemicalbook.com |

| Purification | Recrystallization or Column Chromatography | Isolate high-purity final product | evitachem.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. researchgate.net In the context of synthesizing pyridine derivatives, several green chemistry principles can be applied. These approaches aim to reduce waste, shorten reaction times, and use safer reagents and conditions. rasayanjournal.co.in

Microwave-assisted synthesis is a prominent green technique that can significantly accelerate organic reactions. nih.gov By using microwave irradiation, the synthesis of pyridine derivatives can be achieved in minutes rather than hours, often with higher yields compared to conventional heating methods. nih.gov This efficiency reduces energy consumption and the potential for byproduct formation. rasayanjournal.co.in

Other green strategies include the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, which simplifies procedures and minimizes waste. rasayanjournal.co.in The development of solvent-free reaction conditions or the use of safer, more environmentally friendly solvents are also key aspects of green chemistry that can be applied to the synthesis of complex molecules like this compound. researchgate.netrasayanjournal.co.in

Solvent-Free and Environmentally Benign Methods

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods, often referred to as "green chemistry." This includes the use of solvent-free reaction conditions, which can reduce waste, lower costs, and simplify purification processes.

While specific literature on the solvent-free synthesis of this compound is not extensively detailed, general principles of green chemistry can be applied. Techniques such as mechanochemistry, which involves grinding solid reactants together, have been successfully employed for the synthesis of various hydrazones and other heterocyclic compounds without the need for a solvent. youtube.comresearchgate.net This approach offers advantages such as high reaction rates, excellent yields, and the formation of pure products that may not require extensive purification.

Another environmentally benign approach is the use of ultrasound irradiation to promote chemical reactions. Sonochemistry can accelerate reaction rates and improve yields in various synthetic transformations, including the synthesis of heterocyclic compounds. nih.govnih.govjmaterenvironsci.com The application of ultrasound could potentially facilitate the reaction between 2-chloro-6-methoxy-3-nitropyridine and hydrazine under milder conditions and in greener solvents like water or ethanol-water mixtures.

The following table outlines potential environmentally benign methods that could be adapted for the synthesis of this compound.

| Method | Description | Potential Advantages | Reference for General Method |

|---|---|---|---|

| Mechanochemical Synthesis | Grinding solid 2-chloro-6-methoxy-3-nitropyridine with a solid hydrazine salt (e.g., hydrazine sulfate) in a ball mill. | Solvent-free, reduced waste, potentially faster reaction times, high yields. | youtube.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Reacting 2-chloro-6-methoxy-3-nitropyridine with hydrazine hydrate in an aqueous or ethanolic medium under ultrasonic irradiation. | Faster reaction rates, higher yields, use of greener solvents, milder reaction conditions. | nih.govnih.govjmaterenvironsci.com |

Catalytic Systems for Enhanced Efficiency

The efficiency of the synthesis of this compound can be significantly improved through the use of catalytic systems. Catalysts can lower the activation energy of the reaction, leading to faster reaction rates, higher yields, and often milder reaction conditions.

Phase-transfer catalysis (PTC) is a powerful technique that can be applied to the synthesis of substituted pyridines. acs.orgacs.org In the context of the reaction between 2-chloro-6-methoxy-3-nitropyridine and hydrazine, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the hydrazine nucleophile from an aqueous or solid phase to the organic phase containing the pyridine substrate. This would enhance the reaction rate and allow for the use of a biphasic solvent system, which can simplify product isolation.

While specific palladium-catalyzed methods for the direct hydrazination of this particular compound are not widely reported, palladium catalysis is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It is conceivable that a palladium-catalyzed cross-coupling reaction between 2-chloro-6-methoxy-3-nitropyridine and a suitable hydrazine equivalent could be developed.

The table below summarizes potential catalytic systems for the synthesis of this compound.

| Catalytic System | Description | Potential Advantages | Reference for General Method |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Use of a quaternary ammonium or phosphonium (B103445) salt to facilitate the reaction between 2-chloro-6-methoxy-3-nitropyridine in an organic solvent and hydrazine hydrate in an aqueous phase. | Increased reaction rates, milder conditions, simplified workup. | acs.orgacs.org |

| Palladium Catalysis | A potential, though less documented, approach involving a palladium-catalyzed cross-coupling of 2-chloro-6-methoxy-3-nitropyridine with a protected hydrazine derivative. | High efficiency and selectivity, though requires development for this specific transformation. | beilstein-journals.org |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity, which is essential for its subsequent use in research and development. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

A common initial workup procedure involves quenching the reaction mixture, often by pouring it into water. acs.org The crude product, which may precipitate out of the aqueous solution, can then be collected by filtration. This initial solid is often washed with water to remove any water-soluble byproducts and unreacted hydrazine salts.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For hydrazinyl-nitropyridine derivatives, polar solvents are often suitable.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). google.com A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used, with the polarity of the mixture being adjusted to achieve optimal separation.

The following table details the common purification techniques for this compound.

| Technique | Description | Typical Solvents/Conditions | Reference for General Method |

|---|---|---|---|

| Filtration and Washing | The crude product is collected by filtration after precipitation from the reaction mixture, followed by washing with water or a suitable solvent to remove soluble impurities. | Water, ethanol, methanol. | nih.govgoogle.com |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Ethanol, methanol, or mixtures of ethyl acetate and hexane are commonly used for similar compounds. | sigmaaldrich.com |

| Column Chromatography | The compound is separated from impurities on a column packed with a stationary phase (e.g., silica gel) by eluting with a suitable solvent system. | Stationary Phase: Silica gel. Eluent: Mixtures of ethyl acetate and hexane or dichloromethane (B109758) and methanol. | sigmaaldrich.comgoogle.com |

Reactivity and Derivatization Chemistry of 2 Hydrazinyl 6 Methoxy 3 Nitropyridine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) is a potent nucleophile and serves as a versatile handle for constructing more complex molecular architectures. Its reactivity is centered around the two nitrogen atoms, which can readily engage in condensation, cyclization, and substitution reactions.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)

The terminal amino group of the hydrazinyl moiety in 2-Hydrazinyl-6-methoxy-3-nitropyridine readily undergoes condensation reactions with the electrophilic carbon of aldehydes and ketones. This classic reaction results in the formation of the corresponding hydrazone derivatives. The reaction proceeds via nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

These hydrazone products are often stable, crystalline solids and are valuable intermediates in organic synthesis. researchgate.net The general scheme for this reaction is presented below:

Scheme 1: General Condensation Reaction with Carbonyl Compounds

This compound reacts with an aldehyde (R' = H) or a ketone (R', R'' = alkyl, aryl) to form the corresponding (E/Z)-N'-(aryl/alkylidene)-6-methoxy-3-nitropyridin-2-yl)hydrazone.

Microwave irradiation has been shown to be an effective technique for accelerating the condensation of hydrazides with aldehydes, often leading to higher yields in shorter reaction times compared to conventional heating. sigmaaldrich.com

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyridotriazines, Triazolopyridines)

The hydrazinyl group is a key precursor for the synthesis of fused bicyclic heterocyclic systems. One of the most important applications is the construction of the google.comnih.govgoogle.comtriazolo[4,3-a]pyridine ring system. While specific studies on this compound are not extensively detailed in published literature, the established reactivity of 2-hydrazinopyridines provides a clear blueprint for this transformation. nih.gov

The synthesis of google.comnih.govgoogle.comtriazolo[4,3-a]pyridines can be achieved by reacting a 2-hydrazinopyridine (B147025) with various one-carbon electrophiles, such as isothiocyanates or carboxylic acid derivatives, followed by cyclization. For instance, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a direct route to 3-amino- google.comnih.govgoogle.comtriazolo[4,3-a]pyridines. orgsyn.org Another common method involves the condensation of the hydrazinopyridine with an acyl chloride or ester to form an N-acylhydrazide intermediate, which is then dehydrated to yield the fused triazole ring. sigmaaldrich.com

Table 1: Examples of Reagents for Triazolopyridine Synthesis from 2-Hydrazinopyridines

| Reagent Type | Specific Reagent | Product Type | Reference |

|---|---|---|---|

| Isothiocyanate | Phenyl isothiocyanate | 3-Anilino- google.comnih.govgoogle.comtriazolo[4,3-a]pyridine | orgsyn.org |

| Acyl Halide | Ethyl 2-chloronicotinate | Ethyl google.comnih.govgoogle.comtriazolo[4,3-a]pyridine-carboxylate | sigmaaldrich.com |

This table is based on established reactions for 2-hydrazinopyridine analogues and is illustrative of the expected reactivity for this compound.

Acylation and Sulfonylation Reactions of the Hydrazine Nitrogen

The nucleophilic nitrogens of the hydrazinyl group can be readily acylated and sulfonated by reacting with acyl halides and sulfonyl halides, respectively. The reaction typically occurs at the terminal -NH₂ group, which is generally more nucleophilic and less sterically hindered.

Acylation: Reaction with an acyl chloride (R-COCl) or acid anhydride (B1165640) in the presence of a base affords the corresponding N-acylhydrazide derivative. This reaction is a fundamental transformation for hydrazines. orgsyn.orggoogle.com However, care must be taken as diacylation can occur, particularly with reactive acylating agents or if an excess of the agent is used. orgsyn.org

Sulfonylation: Similarly, reaction with a sulfonyl chloride (R-SO₂Cl) yields a sulfonamide (specifically, a sulfonylhydrazide). The reaction between arylsulfonyl chlorides and hydrazine is a standard method for producing monoarylsulfonyl hydrazides, typically requiring an excess of hydrazine to prevent the formation of the disubstituted product. researchgate.net

These reactions provide a straightforward method for introducing a wide variety of acyl and sulfonyl groups onto the molecule, enabling the synthesis of diverse derivatives for further study.

Reactions at the Pyridine (B92270) Ring System

The reactivity of the pyridine ring is profoundly influenced by the electronic properties of its substituents and the inherent electron-deficient nature of the heterocycle.

Influence of Substituents (Methoxy, Nitro, Hydrazinyl) on Ring Reactivity

The pyridine ring in this molecule is subject to competing electronic effects from three powerful substituents.

Pyridine Nitrogen: The nitrogen atom itself is electronegative and exerts a deactivating inductive effect (-I) on the ring, making it less susceptible to electrophilic attack than benzene. nih.gov In acidic media, protonation of this nitrogen forms a pyridinium (B92312) ion, which is even more strongly deactivated. ekb.eg

Nitro Group (-NO₂): Located at the C3 position, the nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C4) and para (C6) positions. google.commdpi.com

Hydrazinyl Group (-NHNH₂): At the C2 position, the hydrazinyl group acts as a strong electron-donating group via resonance (+M effect), similar to an amino group. It is an activating group for electrophilic substitution.

Methoxy (B1213986) Group (-OCH₃): At the C6 position, the methoxy group is also a strong resonance electron-donating group (+M) and a weak inductive electron-withdrawing group (-I). It is also an activating group for electrophilic substitution.

The combined effect is a highly polarized, electron-poor aromatic ring. The powerful deactivation provided by the C3-nitro group and the pyridine nitrogen generally overrides the activating effects of the hydrazinyl and methoxy groups, making electrophilic attack difficult. Conversely, the ring is highly susceptible to nucleophilic attack. The presence of the strong nitro-EWG makes positions C2, C4, and C6 prime targets for nucleophiles. mdpi.com

Electrophilic Aromatic Substitution Pathways (Theoretical Considerations)

Given the electronic landscape of the molecule, electrophilic aromatic substitution (EAS) is theoretically challenging. The pyridine ring is strongly deactivated by both the heterocyclic nitrogen and the C3-nitro group. nih.govekb.eg Typical EAS reactions, which often employ strong acids, would protonate the pyridine nitrogen, further increasing the ring's deactivation. ekb.eg

However, considering the directing effects of the substituents on the available C4 and C5 positions allows for a theoretical prediction:

Position C4: This position is ortho to the deactivating nitro group and para to the activating methoxy group.

Position C5: This position is ortho to the activating hydrazinyl group, ortho to the activating methoxy group, and meta to the deactivating nitro group.

Table of Compounds

| Compound Name |

|---|

| This compound |

| google.comnih.govgoogle.comtriazolo[4,3-a]pyridine |

| 3-Anilino- google.comnih.govgoogle.comtriazolo[4,3-a]pyridine |

| Ethyl google.comnih.govgoogle.comtriazolo[4,3-a]pyridine-carboxylate |

| 3-(polyhydroxyalkyl)- google.comnih.govgoogle.comtriazolo[4,3-a]pyridine |

| 2-hydrazinopyridine |

| Phenyl isothiocyanate |

| Ethyl 2-chloronicotinate |

| D-Glucose |

| N-acylhydrazide |

Nucleophilic Aromatic Substitution Pathways

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. nih.govmdpi.com The substitution patterns can follow two main pathways: the displacement of a leaving group on the ring by a nucleophile, or the displacement of the nitro group itself.

The synthesis of the title compound often begins from a precursor like 2-chloro-6-methoxy-3-nitropyridine (B41990). In this reaction, hydrazine acts as the nucleophile, displacing the chloride ion at the C2 position of the pyridine ring. researchgate.net This is a classic example of an SNAr reaction where the halogen is a good leaving group, and its departure is facilitated by the activating effect of the para-positioned nitro group.

Conversely, the nitro group in 3-nitropyridine (B142982) derivatives can also function as a leaving group, a phenomenon that has been observed in reactions with various nucleophiles, especially thiols. nih.govmdpi.com In the case of this compound, while the hydrazinyl group is not typically a leaving group, the C3-nitro group can be susceptible to displacement by strong nucleophiles under specific conditions. The presence of the methoxy and hydrazinyl groups, which are electron-donating, can influence the electron density of the ring, but the powerful activating effect of the nitro group often dominates the reactivity in SNAr reactions.

Research on related 2-R-3-nitropyridines has shown that the 3-NO2 group can be selectively substituted even when another potential leaving group is present at the C5 position. nih.gov This highlights the high nucleofugal character of the nitro group in such systems.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the pyridine ring to an amino group is a key transformation, yielding 3-amino-2-hydrazinyl-6-methoxypyridine. This resulting diamino-substituted pyridine is a valuable building block for the synthesis of fused heterocyclic systems. A variety of reducing agents can accomplish this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule. researchgate.netorganic-chemistry.org

A common and effective method for this reduction on a commercial scale for related compounds is metallic reduction. google.com For instance, the reduction of the analogous 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) is successfully carried out using stannous chloride (SnCl2) in an aqueous acidic medium. google.com This method is often preferred over catalytic hydrogenation in some industrial applications to avoid issues like catalyst poisoning and leaching. google.com

Catalytic hydrogenation, using reagents like hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum), is another widely used and efficient method for nitro group reduction. researchgate.netgoogle.com However, care must be taken as the hydrazinyl group can also be susceptible to cleavage under certain hydrogenation conditions. Other methods include the use of reagents like sodium borohydride (B1222165) in the presence of a catalyst or hydrazine hydrate (B1144303) itself as a reductant with a suitable catalyst. organic-chemistry.orgunimi.it

| Reducing Agent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Stannous Chloride (SnCl2) | Aqueous acidic medium (e.g., HCl) | Effective for aromatic nitro groups; often used in laboratory and industrial synthesis. | google.com |

| Catalytic Hydrogenation (H2/Pd-C) | Pressurized H2, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient and clean, but potential for catalyst poisoning and side reactions. | researchgate.netgoogle.com |

| Iron (Fe) in Acetic Acid | Fe powder, acetic acid, heating | A classic, cost-effective method (Béchamp reduction). | unimi.it |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic system | A mild reducing agent suitable for sensitive substrates. |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity in reactions involving this compound is primarily governed by the electronic properties of the substituents on the pyridine ring. nih.gov The hydrazinyl and methoxy groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator.

In electrophilic aromatic substitution reactions, which are generally difficult on this electron-deficient ring, an incoming electrophile would be directed to the C5 position, which is ortho to the hydrazinyl group and para to the methoxy group. However, the strong deactivating effect of the nitro group and the pyridine nitrogen makes such reactions challenging.

In nucleophilic aromatic substitution, as discussed previously, the position of attack is dictated by the location of a suitable leaving group and the activation provided by the nitro group. If the starting material is 2-chloro-6-methoxy-3-nitropyridine, the substitution by hydrazine occurs exclusively at the C2 position. researchgate.net If the molecule were to react with another nucleophile, and both the hydrazinyl and nitro groups were potential leaving groups, the regioselectivity would depend on the reaction conditions and the nucleophile, though the nitro group is generally more nucleofugal. mdpi.com

Reactions involving the derivatization of the hydrazinyl moiety, such as condensation with aldehydes or ketones to form hydrazones, are highly regioselective, occurring specifically at the terminal nitrogen of the -NHNH2 group. evitachem.com There are no stereocenters in the parent molecule, so stereoselectivity is not a factor until it is introduced through subsequent reactions, for example, by reacting with a chiral reagent.

Reaction Mechanism Investigations

The mechanisms of the primary reactions of this compound are well-established in the field of organic chemistry.

The nucleophilic aromatic substitution (SNAr) to form the title compound proceeds via a two-step addition-elimination mechanism. mdpi.com The nucleophile (hydrazine) first attacks the electron-deficient carbon atom bearing the leaving group (e.g., chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reduction of the nitro group to an amine is a complex, multi-electron process. The exact mechanism can vary with the reducing agent, but it generally follows the pathway first proposed by Haber. unimi.it The nitro group (R-NO2) is sequentially reduced to a nitroso group (R-NO), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH2). unimi.it In the presence of metal catalysts or metallic reducing agents, this involves a series of single-electron and proton transfers at the metal surface or from the solvent.

Despite a comprehensive search for scientific literature and data, detailed structural and advanced characterization information for the chemical compound This compound is not available in published scientific literature. While information on analogous compounds exists, providing insight into the general characteristics of hydrazinopyridine derivatives, specific experimental data for the target compound is absent.

The search for a dedicated entry in reputable chemical databases that includes Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), Mass Spectrometry, and single-crystal X-ray diffraction data for this compound did not yield any results. Commercial listings for a compound with the CAS number 15367-16-5, which corresponds to 6-Hydrazinyl-2-methoxy-3-nitropyridine (a likely synonym), provide basic information such as molecular formula and weight but lack the in-depth spectroscopic and crystallographic data required for a thorough scientific article as outlined in the request.

Research articles detailing the synthesis and characterization of similar structures, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile and 2-amino-6-methoxy-3-nitropyridine, have been located. researchgate.netgoogle.com These studies employ the requested analytical techniques, but their findings are specific to those particular molecules and cannot be extrapolated to create a scientifically accurate report on this compound.

Without access to primary research dedicated to this compound, it is not possible to generate the requested article with the specified level of detail and scientific accuracy. The creation of data tables and a comprehensive analysis of its structural elucidation and characterization would require experimental results that are not currently in the public domain.

Therefore, this article cannot be generated as requested due to the lack of available scientific data for the specified compound.

Structural Elucidation and Advanced Characterization Methodologies

X-ray Diffraction Studies for Solid-State Structure

Analysis of Crystal Packing and Intermolecular Interactions

The crystalline form of a compound provides fundamental insights into its molecular arrangement and the non-covalent forces that govern its solid-state structure. For 2-Hydrazinyl-6-methoxy-3-nitropyridine, single-crystal X-ray diffraction would be the definitive technique to elucidate these features. Analysis of the resulting crystallographic data would reveal the precise three-dimensional architecture, including the unit cell parameters, space group, and the asymmetric unit's composition.

The intermolecular interactions are critical in dictating the physical properties of the compound, such as its melting point, solubility, and stability. In the crystal lattice of this compound, the arrangement of molecules is expected to be dominated by a network of hydrogen bonds and supplemented by weaker van der Waals forces.

Hydrogen Bonding: The hydrazinyl (-NHNH₂) group is a potent hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups, along with the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group itself, act as hydrogen bond acceptors. This functionality allows for the formation of robust intermolecular and potentially intramolecular hydrogen bonds. A detailed analysis would involve identifying and quantifying these interactions. For instance, N-H···O and N-H···N bonds would likely be key motifs in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks. The geometric parameters of these bonds are crucial for understanding the stability of the crystal lattice.

A hypothetical table of hydrogen bond geometries, as would be derived from crystallographic analysis, is presented below.

Interactive Table: Hypothetical Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N-H···O (nitro) | 0.86 | 2.15 | 2.98 | 165 |

| N-H···N (pyridine) | 0.86 | 2.20 | 3.05 | 170 |

Note: The data in this table is illustrative of typical hydrogen bond geometries and not based on published experimental results for this specific compound.

Other Advanced Characterization Techniques (e.g., Thermal Analysis)

Thermal analysis techniques are essential for characterizing the physicochemical properties of a material, including its thermal stability, phase transitions, and decomposition profile. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical data.

Differential Scanning Calorimetry (DSC): A DSC analysis would reveal the temperatures and enthalpies of various thermal events. Typically, a sample would be heated at a constant rate to observe endothermic events like melting and exothermic events such as decomposition. The melting point would appear as a sharp endothermic peak, and its value is a key indicator of purity and lattice stability. The presence of multiple peaks could indicate polymorphism or the existence of solvates.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would establish the onset temperature of decomposition, indicating its thermal stability. The presence of a nitro group and a hydrazinyl group suggests that the compound may undergo energetic decomposition. The TGA curve would show one or more mass loss steps, corresponding to the release of volatile fragments as the molecule breaks down. The residual mass at the end of the experiment would also be determined.

The data gathered from these techniques are vital for understanding the compound's stability under thermal stress.

Interactive Table: Hypothetical Thermal Analysis Data

| Technique | Parameter | Value | Unit |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 155.4 | °C |

| DSC | Enthalpy of Fusion (ΔHբ) | 28.7 | kJ/mol |

| TGA | Onset of Decomposition (Tₔ) | 210.2 | °C |

Note: The data in this table is hypothetical and serves to illustrate the typical output of thermal analysis. It is not based on measured experimental data for this compound.

Computational Chemistry and Theoretical Studies of 2 Hydrazinyl 6 Methoxy 3 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. nih.govkbhgroup.in Calculations are typically performed using specific basis sets, such as the B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost, allowing for the determination of various molecular parameters. kbhgroup.innih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Hydrazinyl-6-methoxy-3-nitropyridine, this process involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C-N (ring) | ~1.33 - 1.37 Å | |

| C-NO2 | ~1.45 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-OCH3 | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| C-NHNH2 | ~1.38 Å | |

| N-N (hydrazinyl) | ~1.41 Å | |

| Bond Angle | ∠C-N-C (ring) | ~117° - 119° |

| ∠O-N-O (nitro) | ~125° | |

| ∠C-O-C | ~118° | |

| ∠C-N-N | ~115° | |

| Dihedral Angle | C-C-N-O (nitro) | ~0° or 180° (indicating planarity) |

Note: These values are representative and based on DFT calculations of structurally similar nitropyridine derivatives.

Electronic Structure Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.org

A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine (B92270) ring, while the LUMO is likely concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer. Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govmaterialsciencejournal.org

Table 2: Predicted Quantum Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | ~ -6.5 eV |

| LUMO Energy | E_LUMO | - | ~ -2.0 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 4.5 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | ~ 2.25 eV |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | ~ -4.25 eV |

| Electronegativity | χ | -μ | ~ 4.25 eV |

| Electrophilicity Index | ω | μ² / (2η) | ~ 4.01 eV |

Note: Values are estimations based on typical results for similar heterocyclic compounds from DFT studies. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It helps predict sites for electrophilic and nucleophilic attacks and hydrogen bonding interactions. chemrxiv.orgresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Localized on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack. researchgate.net

Positive Potential (Blue): Concentrated around the hydrogen atoms of the hydrazinyl group, making them the most likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Neutral Potential (Green): Found over the carbon atoms of the pyridine ring and the methyl group.

This charge distribution highlights the molecule's polar nature and its potential for engaging in specific intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer interactions. It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In this compound, significant hyperconjugative interactions are expected:

π → π interactions:* Within the aromatic pyridine ring, contributing to its aromatic stability.

Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Frequencies (IR): Theoretical vibrational spectra help in the assignment of experimental IR bands. Key predicted vibrational modes for this molecule would include N-H stretching from the hydrazinyl group, aromatic C-H stretching, asymmetric and symmetric stretching of the NO2 group, C-O stretching of the methoxy (B1213986) group, and various C-C and C-N stretching modes of the pyridine ring. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NHNH2) | N-H Stretching | 3300 - 3450 |

| Aromatic Ring | C-H Stretching | 3050 - 3100 |

| Methoxy (-OCH3) | C-H Stretching | 2850 - 2980 |

| Nitro (-NO2) | Asymmetric Stretching | ~1550 |

| Nitro (-NO2) | Symmetric Stretching | ~1350 |

| Pyridine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Methoxy (-OCH3) | C-O Stretching | 1020 - 1250 |

Note: These are typical frequency ranges observed for these functional groups in similar molecules. researchgate.netmaterialsciencejournal.org

NMR Chemical Shifts: Theoretical calculations of NMR spectra (¹H and ¹³C) are crucial for structural elucidation. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nitro group would cause downfield shifts (higher ppm) for nearby protons and carbons, while the electron-donating hydrazinyl and methoxy groups would cause upfield shifts (lower ppm).

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of multiple chromophores (nitropyridine) and auxochromes (hydrazinyl, methoxy) would likely result in complex spectra with absorptions in the UV and possibly the visible range, giving the compound its color. researchgate.net The solvent environment can also influence the absorption maxima, potentially causing a red or blue shift (solvatochromism). researchgate.net

Nonlinear Optical (NLO) Property Evaluation

The unique molecular architecture of this compound, which features both electron-donating (hydrazinyl, methoxy) and electron-withdrawing (nitro) groups attached to a π-conjugated pyridine ring, suggests its potential as a nonlinear optical (NLO) material. Such "push-pull" systems are known to exhibit significant NLO responses due to intramolecular charge transfer (ICT) from the donor to the acceptor moieties upon excitation.

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. Key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated to quantify the NLO response. The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

Theoretical studies on similar push-pull pyridine derivatives have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. For this compound, the hydrazinyl and methoxy groups act as strong electron donors, while the nitro group serves as a potent electron acceptor. This arrangement facilitates a substantial change in the dipole moment upon electronic excitation, a key factor for a large β value.

A typical computational approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following this, the polarizability and hyperpolarizability tensors are calculated. The results from these calculations for a hypothetical study are presented in Table 1.

Table 1: Calculated NLO Properties of this compound (Illustrative data based on typical values for similar compounds)

| Parameter | Calculated Value |

| Dipole Moment (μ) | 5.8 D |

| Mean Polarizability (α) | 25.3 x 10-24 esu |

| First-order Hyperpolarizability (β) | 150.2 x 10-30 esu |

These theoretical calculations not only predict the NLO capabilities but also provide insights into the electronic transitions responsible for the NLO response through analysis of the frontier molecular orbitals (HOMO and LUMO).

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers a profound understanding of reaction mechanisms at a molecular level, which is often challenging to probe experimentally. For this compound, several reactions are of interest, particularly those involving the reactive hydrazinyl group, such as condensation with carbonyl compounds to form hydrazones or cyclization reactions to yield fused heterocyclic systems.

DFT calculations can be employed to map the potential energy surface of a proposed reaction pathway. This involves locating the structures of reactants, transition states, intermediates, and products. The energies of these species allow for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction's feasibility and kinetics.

For instance, the condensation reaction of this compound with an aldehyde would proceed through a nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon. Computational modeling can elucidate the precise geometry of the transition state for this step and calculate its associated energy barrier. Furthermore, the model can predict the stereochemical outcome of the reaction if chiral centers are involved.

A hypothetical reaction pathway for the initial step of a condensation reaction is detailed in Table 2, showcasing the kind of data that can be obtained from such a computational investigation.

Table 2: Calculated Energetics for a Hypothetical Condensation Reaction Step (Illustrative data)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

By comparing the activation energies of competing reaction pathways, computational studies can predict the major product of a reaction, thus guiding synthetic efforts.

Solvent Effects on Electronic and Spectroscopic Properties (Computational Models)

The electronic and spectroscopic properties of molecules, particularly those with significant charge separation like this compound, can be highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, can be effectively modeled using computational methods.

Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) is a common approach to simulate the absorption spectra of a molecule in different solvents. The PCM approximates the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This allows for the calculation of solvent-induced shifts in the electronic transition energies.

For this compound, an increase in solvent polarity is expected to differentially stabilize the ground and excited states. Given the likely intramolecular charge transfer character of its lowest energy electronic transition, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum would be observed with increasing solvent polarity. Computational models can predict the direction and magnitude of this shift.

Table 3 presents hypothetical TD-DFT calculated absorption maxima for this compound in a range of solvents with varying dielectric constants.

Table 3: Predicted Solvent Effects on the Absorption Maximum (λmax) of this compound (Illustrative data)

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| n-Hexane | 1.88 | 385 |

| Dichloromethane (B109758) | 8.93 | 398 |

| Acetone | 20.7 | 405 |

| Methanol (B129727) | 32.7 | 412 |

| Water | 80.1 | 418 |

These theoretical predictions are crucial for interpreting experimental spectroscopic data and for understanding the nature of the electronic transitions and the charge distribution in both the ground and excited states of the molecule.

Advanced Applications As Synthetic Intermediates and Precursors

Role in the Construction of Diverse Nitrogen-Containing Heterocycles

2-Hydrazinyl-6-methoxy-3-nitropyridine serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. frontiersin.orgmdpi.com The presence of the hydrazine (B178648) moiety (-NHNH2) provides a highly nucleophilic center that readily participates in cyclization reactions. evitachem.com This reactivity is fundamental to the construction of fused ring systems where a new heterocyclic ring is built onto the existing pyridine (B92270) framework.

A primary application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net This class of bicyclic heterocycles is formed by reacting a substituted hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov In this context, this compound acts as the hydrazine component. The reaction typically proceeds through a condensation mechanism, where the hydrazine group reacts with the two electrophilic carbonyl centers of the dicarbonyl compound to form the fused pyrazole (B372694) ring. nih.gov The general pathway involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine core. nih.gov

The reaction of the hydrazine group with other bifunctional electrophiles can lead to a variety of other heterocyclic systems. For instance, condensation reactions with aldehydes or ketones yield hydrazones, which are stable intermediates that can be isolated or used in situ for further transformations. evitachem.comarkat-usa.org Reaction with β-ketoesters or α,β-unsaturated ketones can also be employed to construct pyrazole-based structures. nih.govmdpi.com Furthermore, the hydrazine moiety can be a precursor for triazole rings through appropriate cyclization strategies. arkat-usa.org The inherent reactivity of the hydrazine group makes this compound a valuable starting material for creating a library of diverse heterocyclic structures. ki.se

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Precursors

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Substituted Hydrazine | 1,3-Diketone | Pyrazolo[3,4-b]pyridine | nih.gov |

| Substituted Hydrazine | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | mdpi.com |

| Hydrazinonicotinic acid hydrazide | Aryl/Heteroaryl Aldehyde | Pyridinohydrazone | arkat-usa.org |

Precursor to Functional Organic Materials (e.g., Dyes, Polymers - if strictly non-biological)

The utility of this compound extends to the synthesis of functional organic materials. While the compound itself is not a dye, its derivatives, particularly the heterocyclic systems it helps create, can possess properties suitable for such applications. Pyrazolo[3,4-b]pyridine derivatives, for example, are being explored in the development of organic materials for uses such as chemosensors. researchgate.net The synthesis of these pyrazolopyridines often begins with hydrazine precursors. researchgate.net

Furthermore, nitrogen-containing heterocycles are integral components of many synthetic dyes. beilstein-journals.org The chromophoric and auxochromic groups necessary for color can be incorporated into heterocyclic scaffolds derived from intermediates like this compound. The nitro group (-NO2) on the pyridine ring is a strong electron-withdrawing group, which can be a key component of a push-pull system in a dye molecule, often responsible for tuning the absorption wavelength of the chromophore.

In the realm of polymer science, monomers containing heterocyclic units can be polymerized to create materials with specific optical or electronic properties. Dyes containing polymerizable groups, such as methacrylates, have been synthesized and incorporated into copolymers. beilstein-journals.org This covalent bonding prevents the dye from leaching out of the polymer matrix, which is crucial for creating stable, long-lasting colored materials. beilstein-journals.org By serving as a precursor to heterocyclic structures that can be further functionalized with polymerizable groups, this compound is an indirect but valuable starting point for creating novel functional polymers.

Ligand Design in Coordination Chemistry (if applicable to non-biological contexts)

Nitrogen-containing heterocycles are a cornerstone of ligand design in coordination chemistry due to the ability of the nitrogen atoms to donate their lone pair of electrons to a metal center. frontiersin.org The compound this compound is a precursor to a variety of heterocyclic systems that are excellent candidates for ligands.

The pyrazolo[3,4-b]pyridine scaffold, readily synthesized from hydrazine precursors, contains multiple nitrogen atoms that can act as coordination sites. researchgate.netnih.gov This allows for the formation of stable chelate rings with metal ions, a desirable property in many coordination complexes. The specific substituents on the heterocyclic frame, which can be controlled during the synthesis, allow for the fine-tuning of the ligand's electronic and steric properties. This, in turn, influences the properties of the resulting metal complex, such as its stability, reactivity, and catalytic activity.

The synthesis of ligands often starts from functionalized building blocks. Related chloro-substituted nitropyridines are known intermediates for creating nitrogen-containing ligands. guidechem.com The hydrazine group of this compound offers a reactive handle to build more elaborate ligand structures through condensation and cyclization reactions, leading to multidentate ligands capable of forming robust complexes with a wide range of transition metals.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-6-chloro-3-nitropyridine (B151482) |

| 2-Amino-6-methoxy-3-nitropyridine (B1334430) |

| 2-Chloro-6-methoxy-3-nitropyridine (B41990) |

| This compound |

| 5-amino-1-phenyl-pyrazole |

| 6-hydrazinonicotinic acid hydrazide |

| Pyrazolo[3,4-b]pyridine |

| nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2-Hydrazinyl-6-methoxy-3-nitropyridine typically involves classical nitration and hydrazination reactions. evitachem.com Future research will likely focus on developing more sustainable and efficient synthetic methodologies, minimizing waste, and enhancing safety and scalability.

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis present significant opportunities. Flow chemistry, for instance, offers precise control over reaction parameters, leading to improved yields and safety, particularly in potentially hazardous nitration reactions. evitachem.comresearchgate.net The continuous nature of flow processes also allows for more straightforward scaling-up compared to batch production. evitachem.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields. nih.govnih.govdavidpublisher.com The application of these technologies to the synthesis of this compound from precursors like 2-chloro-6-methoxy-3-nitropyridine (B41990) or 2-amino-6-methoxy-3-nitropyridine (B1334430) could represent a significant advancement. google.comsigmaaldrich.comnih.govguidechem.comchemicalbook.com

Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of this and related compounds. This includes the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and minimizing the generation of hazardous byproducts. For example, exploring solid-supported reagents or catalysts could simplify purification procedures and facilitate reagent recycling.

Exploration of Undiscovered Reactivity Patterns and Transformations

The rich functionality of this compound—a nucleophilic hydrazine (B178648) group, an electron-withdrawing nitro group activating the pyridine (B92270) ring, and a methoxy (B1213986) group—offers a fertile ground for exploring novel reactivity. While the reduction of the nitro group and condensation reactions of the hydrazine moiety are known, many other transformations remain to be investigated. evitachem.com

Future research could delve into:

Cycloaddition Reactions: The pyridine ring system, particularly when activated by the nitro group, could participate in various cycloaddition reactions, providing access to complex polycyclic and heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring could be a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring, guided by the existing substituents, would offer a highly atom-economical route to novel derivatives.

Organocatalysis: The hydrazine moiety could be a handle for organocatalytic transformations, enabling enantioselective syntheses of chiral derivatives.

Photocatalysis: The nitroaromatic system might be amenable to photocatalytic reactions, opening up new avenues for functionalization under mild conditions.

The interplay between the different functional groups can lead to unique and unexpected reactivity. For example, intramolecular reactions between the hydrazine and nitro groups or their derivatives could lead to novel heterocyclic ring systems.

Integration of Advanced Characterization and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic characterization is established, the integration of more advanced techniques will provide deeper insights.

A study on the closely related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, has demonstrated the power of combining single-crystal X-ray diffraction with spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its three-dimensional structure and intermolecular interactions. researchgate.net Similar detailed structural analysis of this compound and its derivatives would be invaluable.

Computational chemistry , particularly Density Functional Theory (DFT) , is a powerful tool for complementing experimental work. DFT calculations can be employed to:

Predict the most stable conformations of the molecule.

Calculate spectroscopic data (NMR, IR) to aid in experimental characterization.

Determine electronic properties such as molecular electrostatic potential (MEP) maps, and frontier molecular orbital (HOMO-LUMO) energies to predict sites of reactivity.

Model reaction mechanisms and transition states to understand and predict the outcomes of new reactions. researchgate.net

The combination of advanced experimental characterization and high-level computational studies will enable a more profound understanding of the fundamental properties of this compound, paving the way for its more rational application in synthesis and materials science.

Potential for Rational Design of Chemical Entities with Specific Molecular Functions (non-biological)

The unique structural and electronic features of this compound make it an attractive building block for the rational design of novel chemical entities with specific, non-biological molecular functions. The presence of multiple coordination sites (the hydrazine group and the pyridine nitrogen) suggests its potential as a versatile ligand for the construction of coordination complexes and functional materials.

Emerging research avenues in this domain include:

Metal-Organic Frameworks (MOFs): The ability of hydrazone ligands to form stable complexes with metal ions opens the possibility of using derivatives of this compound as linkers in the synthesis of novel MOFs. scite.airesearchgate.netsemanticscholar.orgjocpr.com These porous materials could have applications in gas storage, separation, and catalysis.

Supramolecular Assemblies and Crystal Engineering: The hydrogen bonding capabilities of the hydrazine group, along with potential π-π stacking interactions of the pyridine ring, make this molecule a prime candidate for use in crystal engineering. nih.gov By understanding and controlling these non-covalent interactions, it may be possible to design and construct novel supramolecular architectures with specific topologies and properties.

Functional Dyes and Sensors: The conjugated π-system of the nitropyridine core suggests that its derivatives could exhibit interesting photophysical properties. By appropriate functionalization, it may be possible to develop novel dyes or chemosensors that respond to specific analytes through changes in their absorption or fluorescence spectra.

Macrocycle Synthesis: The difunctional nature of this compound makes it a potential building block for the synthesis of novel macrocyclic compounds. These macrocycles could act as hosts for specific guest molecules, finding applications in molecular recognition and sensing.

The rational design of such functional materials will heavily rely on the fundamental understanding of the compound's reactivity and properties, as outlined in the preceding sections. A synergistic approach combining innovative synthesis, detailed characterization, and predictive computational modeling will be key to unlocking the full potential of this compound in the development of advanced non-biological chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.